4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-yl)butanamide
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Overview
Description
4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-yl)butanamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a 1,2,4-oxadiazole ring, a pyridine ring, and a butanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-yl)butanamide typically involves multiple steps, starting with the preparation of the 1,2,4-oxadiazole ring. One common method involves the cyclization of a hydrazide with a nitrile oxide. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like ethanol. The resulting 1,2,4-oxadiazole intermediate is then coupled with a pyridine derivative through a nucleophilic substitution reaction to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the oxadiazole ring.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenated pyridine derivatives with nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced oxadiazole rings, and substituted pyridine compounds .
Scientific Research Applications
4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-yl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-yl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The oxadiazole ring is known to interact with metal ions, which can play a role in its biological activity. Additionally, the pyridine ring can participate in hydrogen bonding and π-π interactions, further contributing to its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-methylphenyl)-1,2,4-oxadiazole
- N-(pyridin-3-yl)butanamide
- 4-(3-methylphenyl)-1,2,4-oxadiazole
Uniqueness
4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-yl)butanamide stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties. The presence of both the oxadiazole and pyridine rings allows for diverse interactions with biological targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-pyridin-3-ylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-13-5-2-6-14(11-13)18-21-17(24-22-18)9-3-8-16(23)20-15-7-4-10-19-12-15/h2,4-7,10-12H,3,8-9H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXUIJSXTNUMST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCCC(=O)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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